Cas no 1795136-26-3 (rac Lafutidine-d10)
rac Lafutidine-d10 Chemical and Physical Properties
Names and Identifiers
-
- rac Lafutidine-d10
- N-[(Z)-4-[4-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]pyridin-2-yl]oxybut-2-enyl]-2-(furan-2-ylmethylsulfinyl)acetamide
-
- Inchi: 1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-/i1D2,3D2,4D2,11D2,12D2
- InChI Key: KMZQAVXSMUKBPD-QKXIEJTGSA-N
- SMILES: C(NC/C=C\COC1=NC=CC(CN2C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H])=C1)(=O)CS(CC1=CC=CO1)=O
rac Lafutidine-d10 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L168502-25mg |
rac Lafutidine-d10 |
1795136-26-3 | 25mg |
$ 9225.00 | 2023-04-15 | ||
| TRC | L168502-50mg |
rac Lafutidine-d10 |
1795136-26-3 | 50mg |
$ 17000.00 | 2023-09-07 |
rac Lafutidine-d10 Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on rac Lafutidine-d10
Professional Introduction to Rac Lafutidine-d10 (CAS No. 1795136-26-3)
Rac Lafutidine-d10 is a deuterated derivative of Lafutidine, a compound with significant pharmacological interest. With the CAS number 1795136-26-3, this molecule has garnered attention in the field of medicinal chemistry due to its potential applications in research and therapeutic development. Lafutidine itself is a histamine H₃ receptor antagonist, which has been explored for its role in various neurological and gastrointestinal disorders. The deuterated version, Rac Lafutidine-d10, introduces deuterium atoms into the molecular structure, which can influence metabolic stability and pharmacokinetic properties, making it a valuable tool in drug discovery and development.
The synthesis of Rac Lafutidine-d10 involves precise chemical methodologies to ensure the correct placement of deuterium atoms. This process requires advanced techniques in organic synthesis, including deuterium labeling strategies that are critical for maintaining the integrity of the molecular framework. The use of deuterium-labeled compounds is increasingly popular in modern pharmaceutical research because it can provide insights into metabolic pathways and enhance the understanding of drug interactions at the molecular level.
In recent years, there has been growing interest in histamine H₃ receptor antagonists due to their potential therapeutic benefits. Lafutidine has been studied for its effects on sleep disorders, anxiety, and gastrointestinal motility. The introduction of deuterium atoms in Rac Lafutidine-d10 can modify its pharmacokinetic profile, potentially leading to improved bioavailability and reduced side effects. This modification is particularly important in drug development, where optimizing pharmacokinetic properties can significantly enhance a drug's efficacy and safety.
One of the most compelling aspects of Rac Lafutidine-d10 is its utility in nuclear magnetic resonance (NMR) spectroscopy studies. Deuterated compounds are often used as internal standards or probes because they provide high-resolution spectra that can aid in structural elucidation and dynamic studies. The unique NMR characteristics of Rac Lafutidine-d10 make it a valuable tool for researchers investigating the binding interactions of histamine H₃ receptors and other relevant targets.
Current research in the field of histamine H₃ receptor antagonists includes exploring their potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have suggested that modulation of histamine H₃ receptors may help regulate neurotransmitter release and improve cognitive function. Rac Lafutidine-d10, with its deuterated structure, could offer a more stable and predictable pharmacological profile, making it an attractive candidate for further investigation in these areas.
The development of Rac Lafutidine-d10 also aligns with broader trends in pharmaceutical research towards personalized medicine. By understanding how deuterium labeling affects drug metabolism and efficacy, researchers can better tailor therapeutic strategies to individual patients. This approach could lead to more effective treatments with fewer adverse effects, ultimately improving patient outcomes.
Furthermore, the use of Rac Lafutidine-d10 in preclinical studies provides valuable data for regulatory submissions. Regulatory agencies often require comprehensive pharmacokinetic and pharmacodynamic data before approving new drugs. The detailed information gained from studying Rac Lafutidine-d10 can help support the clinical development pipeline and accelerate the process of bringing new therapies to market.
The chemical properties of Rac Lafutidine-d10 make it a versatile tool for various research applications. Its ability to serve as both an antagonist and a probe molecule allows researchers to investigate multiple aspects of histamine H₃ receptor function. This versatility is particularly valuable in complex biological systems where multiple pathways interact.
In conclusion, Rac Lafutidine-d10 (CAS No. 1795136-26-3) represents a significant advancement in the study of histamine H₃ receptor antagonists. Its deuterated structure offers unique advantages in terms of metabolic stability, pharmacokinetic optimization, and NMR applicability. As research continues to uncover the therapeutic potential of histamine H₃ receptor modulation, compounds like Rac Lafutidine-d10 will play a crucial role in drug discovery and development efforts aimed at improving human health.
1795136-26-3 (rac Lafutidine-d10) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)